N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(naphthalen-1-yl)acetamide
Description
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative characterized by a naphthalene moiety linked to an acetamide backbone, with a cyclopropylcarbamoyl-methylphenyl substituent at the para position of the phenyl ring. These compounds are notable for their structural mimicry of benzylpenicillin derivatives and their utility in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(2-naphthalen-1-ylacetyl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-22(24-20-12-13-20)14-16-8-10-19(11-9-16)25-23(27)15-18-6-3-5-17-4-1-2-7-21(17)18/h1-11,20H,12-15H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVRUOYYZCBYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(naphthalen-1-yl)acetamide, with the CAS number 1060230-87-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H22N2O3
- Molecular Weight : 374.4 g/mol
- Structure : The compound consists of a naphthalene moiety linked to an acetamide functional group, with a cyclopropylcarbamoyl substituent on the phenyl ring.
1. Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study on related acetamides demonstrated significant anticonvulsant activity in animal models, particularly in the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The results suggested that structural modifications could enhance efficacy against seizures .
2. Antitumor Activity
Preliminary studies have shown that derivatives of this compound may possess antitumor properties. For instance, compounds with similar structural features were evaluated for their ability to inhibit tumor cell proliferation in vitro. The presence of the naphthalene ring was correlated with increased cytotoxicity against various cancer cell lines, suggesting a potential mechanism involving interference with cellular signaling pathways critical for tumor growth .
3. Antimicrobial Properties
The compound's biological profile also includes antimicrobial activity. Related compounds have been tested against various bacterial strains, showing effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism appears to involve disruption of bacterial cell wall synthesis, although specific studies on this compound are still needed for conclusive evidence .
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets:
- Gamma-secretase Modulation : Similar compounds have been shown to modulate gamma-secretase activity, which is relevant in Alzheimer's disease treatment. This modulation can lead to altered amyloid-beta peptide production, potentially reducing neurotoxic aggregates .
- Receptor Binding : The compound may interact with specific receptors involved in neurotransmission and cellular signaling, which could explain its anticonvulsant effects.
Case Studies
A case study involving structurally related compounds demonstrated their efficacy in reducing seizure frequency in animal models when administered at doses ranging from 30 mg/kg to 300 mg/kg. These findings were supported by behavioral assessments and biochemical analyses showing reduced neuronal excitability post-treatment .
Research Findings Summary Table
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(naphthalen-1-yl)acetamide exhibit significant anticancer properties. For instance, derivatives containing naphthyl moieties have shown cytotoxic activity against various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The mechanism of action appears to involve apoptosis induction through mitochondrial membrane potential disruption and caspase activation .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 37 | HCT-116 | 36 |
| Compound 46 | HeLa | 34 |
| Compound 37 | MCF-7 | 47 |
These findings suggest that modifications to the structure of the compound can enhance its efficacy against specific cancer types.
Mechanistic Studies
Mechanistic studies utilizing flow cytometry have revealed that the most active compounds increase apoptotic cell populations significantly. Changes in cell morphology consistent with apoptosis were observed after treatment with these compounds, indicating their potential as chemotherapeutic agents .
Drug Development
Given its promising biological activity, this compound is being explored for development as a novel anticancer drug. The structure-based molecular hybridization strategy is being applied to create multi-targeted compounds that can potentially overcome resistance mechanisms observed in current therapies .
Other Potential Uses
In addition to its anticancer properties, compounds with similar structures have been investigated for their anti-inflammatory and analgesic effects. The presence of specific functional groups may contribute to these activities, making it a candidate for further research in pain management and inflammatory diseases.
Comparison with Similar Compounds
Naphthalene-Containing Acetamides
Several analogs share the 2-(naphthalen-1-yl)acetamide backbone but differ in substituents on the phenyl ring or amide group:
Key Observations :
Spectroscopic Trends
- IR Spectroscopy : Acetamide C=O stretches consistently appear near 1670–1682 cm⁻¹ across analogs (). Cyclopropyl C–H stretches (~2990–3070 cm⁻¹) would distinguish the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
